
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
Übersicht
Beschreibung
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- is a heterocyclic compound that has been the subject of extensive scientific research in recent years. This compound has shown great potential in various fields, including medicinal chemistry, organic synthesis, and material science. In
Wirkmechanismus
The mechanism of action of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- is not fully understood. However, studies have shown that this compound exerts its biological activities through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- in lab experiments is its broad range of biological activities. This compound has shown promising results in various assays, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for the research of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-. Some possible directions include:
1. Further exploration of the mechanism of action of this compound, particularly its interactions with various enzymes and receptors.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Investigation of the potential applications of this compound in the field of material science, particularly in the synthesis of organic semiconductors.
4. Exploration of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
5. Investigation of the potential of this compound as a tool for studying various biological processes, such as cell signaling and DNA replication.
Wissenschaftliche Forschungsanwendungen
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising antitumor, antiviral, and antibacterial activities. In organic synthesis, it has been used as a building block for the synthesis of various heterocyclic compounds. In material science, it has been used as a precursor for the synthesis of conducting polymers and organic semiconductors.
Eigenschaften
IUPAC Name |
3,5-dihydro-2H-pyridazino[4,5-b]indole-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)10(15)13-12-9/h1-4,11H,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNWVBGMDBNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230826 | |
| Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80985-55-3 | |
| Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080985553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



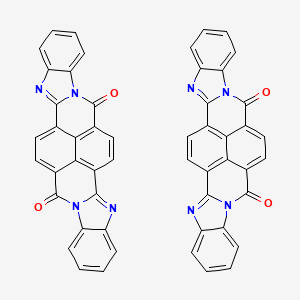
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B3358475.png)
![5,6-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B3358482.png)


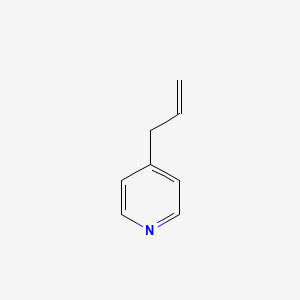
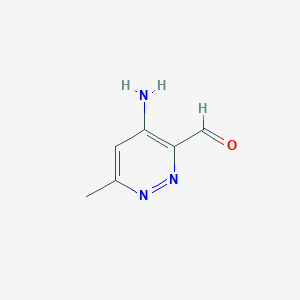

![1,4-Dichloro-5H-pyridazino[4,5-B]indole](/img/structure/B3358561.png)
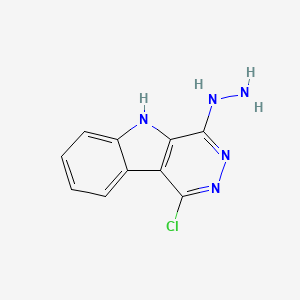
![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)
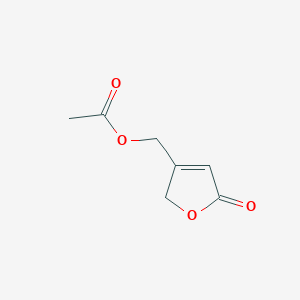
![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)
